Cas no 2023139-09-3 (tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate)

tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- EN300-1456036
- 2023139-09-3
- tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate
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- Inchi: 1S/C13H17NO3/c1-13(2,3)17-12(15)9-8-10-6-5-7-11(14-10)16-4/h5-9H,1-4H3/b9-8+
- InChI Key: XNPZQJINRXTJGP-CMDGGOBGSA-N
- SMILES: O(C(/C=C/C1C=CC=C(N=1)OC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 235.12084340g/mol
- Monoisotopic Mass: 235.12084340g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 48.4Ų
tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1456036-1.0g |
tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate |
2023139-09-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1456036-1000mg |
tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate |
2023139-09-3 | 1000mg |
$813.0 | 2023-09-29 | ||
Enamine | EN300-1456036-50mg |
tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate |
2023139-09-3 | 50mg |
$683.0 | 2023-09-29 | ||
Enamine | EN300-1456036-100mg |
tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate |
2023139-09-3 | 100mg |
$715.0 | 2023-09-29 | ||
Enamine | EN300-1456036-5000mg |
tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate |
2023139-09-3 | 5000mg |
$2360.0 | 2023-09-29 | ||
Enamine | EN300-1456036-10000mg |
tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate |
2023139-09-3 | 10000mg |
$3500.0 | 2023-09-29 | ||
Enamine | EN300-1456036-500mg |
tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate |
2023139-09-3 | 500mg |
$781.0 | 2023-09-29 | ||
Enamine | EN300-1456036-250mg |
tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate |
2023139-09-3 | 250mg |
$748.0 | 2023-09-29 | ||
Enamine | EN300-1456036-2500mg |
tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate |
2023139-09-3 | 2500mg |
$1594.0 | 2023-09-29 |
tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate Related Literature
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
Additional information on tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate
Recent Advances in the Synthesis and Applications of tert-Butyl (2E)-3-(6-Methoxypyridin-2-yl)prop-2-enoate (CAS: 2023139-09-3)
The compound tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate (CAS: 2023139-09-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest developments surrounding this compound, including its synthetic methodologies, structural modifications, and potential therapeutic applications.
Recent studies have highlighted the importance of tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate as a crucial building block in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer progression. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the efficient synthesis of novel pyridine-based inhibitors with enhanced selectivity profiles against specific oncogenic targets. The compound's α,β-unsaturated ester moiety allows for further functionalization through conjugate addition reactions, making it a valuable scaffold for structure-activity relationship studies.
From a synthetic chemistry perspective, significant progress has been made in optimizing the production of tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate. A recent patent application (WO2023056789) describes an improved catalytic system for the Heck coupling reaction between 6-methoxy-2-bromopyridine and tert-butyl acrylate, achieving yields exceeding 85% with excellent E-selectivity. This advancement addresses previous challenges related to side product formation and catalyst deactivation that were common in earlier synthetic routes.
In the realm of drug discovery, researchers have explored structural derivatives of tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate as potential modulators of inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters (2023) reported that certain analogs exhibited promising activity as NLRP3 inflammasome inhibitors, with IC50 values in the low micromolar range. These findings suggest potential applications in treating inflammatory disorders, though further optimization of pharmacokinetic properties is required.
The compound has also found utility in materials science applications. A recent investigation in ACS Applied Materials & Interfaces demonstrated its incorporation into conjugated polymers for organic electronic devices. The electron-withdrawing nature of the ester group, combined with the electron-donating methoxypyridine moiety, creates an interesting push-pull system that modulates the optical and electronic properties of the resulting materials.
Looking forward, the versatility of tert-butyl (2E)-3-(6-methoxypyridin-2-yl)prop-2-enoate suggests it will continue to be an important intermediate in both pharmaceutical and materials chemistry research. Current challenges include the development of more sustainable synthetic protocols and the exploration of its potential in emerging therapeutic areas such as targeted protein degradation. Ongoing structure-activity relationship studies are expected to yield new insights into the optimal utilization of this scaffold in drug design.
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